dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 2-{1-[2-(4-METHOXYPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxyphenyl, acetyl, dimethyl, and dithiole
Preparation Methods
The synthesis of 4,5-DIMETHYL 2-{1-[2-(4-METHOXYPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline core.
Introduction of the Sulfanylidene Group:
Acetylation and Methoxylation: The acetyl and methoxy groups are introduced through standard acetylation and methoxylation reactions using reagents such as acetic anhydride and methanol.
Formation of the Dithiole Ring: The final step involves the formation of the dithiole ring through a cyclization reaction involving sulfur-containing reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4,5-DIMETHYL 2-{1-[2-(4-METHOXYPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and acetyl positions, using reagents such as halides or amines.
Cyclization: The compound can participate in cyclization reactions to form various ring structures, depending on the reaction conditions and reagents used.
Scientific Research Applications
4,5-DIMETHYL 2-{1-[2-(4-METHOXYPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-{1-[2-(4-METHOXYPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Generation of Reactive Species: It may generate reactive oxygen or sulfur species, leading to oxidative stress or redox signaling.
Comparison with Similar Compounds
4,5-DIMETHYL 2-{1-[2-(4-METHOXYPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can be compared with similar compounds such as:
4,5-Dimethyl-1,2-phenylenediamine: This compound has a similar core structure but lacks the dithiole and methoxy groups.
2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-ylacetic acid: This compound shares the methoxyphenyl group but has a different core structure.
N-(4-Methoxyphenyl)-2,2-dimethyl-3-sulfanylidenetetrahydroquinoline: This compound is structurally similar but lacks the dithiole ring.
The uniqueness of 4,5-DIMETHYL 2-{1-[2-(4-METHOXYPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H25NO6S3 |
---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
dimethyl 2-[1-[2-(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H25NO6S3/c1-27(2)23(35)20(26-36-21(24(30)33-4)22(37-26)25(31)34-5)17-8-6-7-9-18(17)28(27)19(29)14-15-10-12-16(32-3)13-11-15/h6-13H,14H2,1-5H3 |
InChI Key |
OWUYPDCYDXAJKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)CC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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